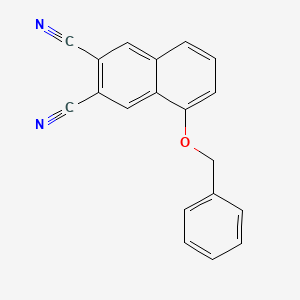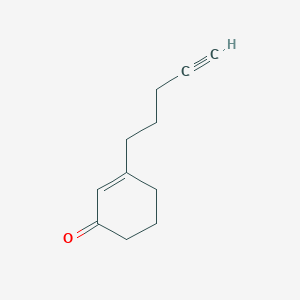
2-Cyclohexen-1-one, 3-(4-pentynyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclohexen-1-one, 3-(4-pentynyl)-: is an organic compound characterized by a cyclohexene ring with a ketone group at the first position and a pentynyl group at the third position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 3-(4-pentynyl)- typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 4-pentyn-1-ol.
Formation of the Intermediate: Cyclohexanone undergoes an aldol condensation with 4-pentyn-1-ol in the presence of a base such as sodium hydroxide to form an intermediate.
Cyclization and Dehydration: The intermediate is then cyclized and dehydrated under acidic conditions to yield 2-Cyclohexen-1-one, 3-(4-pentynyl)-.
Industrial Production Methods
In an industrial setting, the production of 2-Cyclohexen-1-one, 3-(4-pentynyl)- may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or platinum may be used to facilitate the reaction, and advanced purification techniques like distillation or chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
2-Cyclohexen-1-one, 3-(4-pentynyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.
Major Products
Oxidation: Produces carboxylic acids or diketones.
Reduction: Yields alcohols.
Substitution: Forms various substituted cyclohexenones depending on the nucleophile used.
科学研究应用
2-Cyclohexen-1-one, 3-(4-pentynyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Cyclohexen-1-one, 3-(4-pentynyl)- involves interactions with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Signal Transduction Pathways: It may modulate signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.
相似化合物的比较
Similar Compounds
2-Cyclohexen-1-one: Lacks the pentynyl group, making it less versatile in certain synthetic applications.
3-Pentyn-2-one: Contains a pentynyl group but lacks the cyclohexene ring, resulting in different reactivity and applications.
Uniqueness
2-Cyclohexen-1-one, 3-(4-pentynyl)- is unique due to its combination of a cyclohexene ring and a pentynyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
属性
CAS 编号 |
136408-25-8 |
|---|---|
分子式 |
C11H14O |
分子量 |
162.23 g/mol |
IUPAC 名称 |
3-pent-4-ynylcyclohex-2-en-1-one |
InChI |
InChI=1S/C11H14O/c1-2-3-4-6-10-7-5-8-11(12)9-10/h1,9H,3-8H2 |
InChI 键 |
XZWLMPIGPQORMG-UHFFFAOYSA-N |
规范 SMILES |
C#CCCCC1=CC(=O)CCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(R)-Methanesulfinyl]-2-methoxynaphthalene](/img/structure/B14277390.png)
![1-Chloro-3,3-dimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14277397.png)
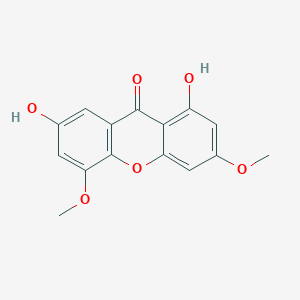
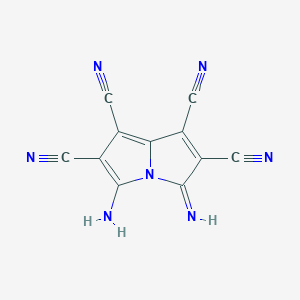
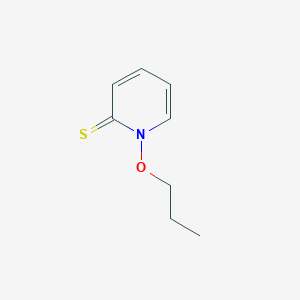
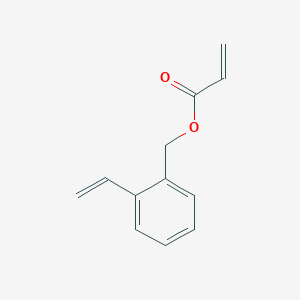
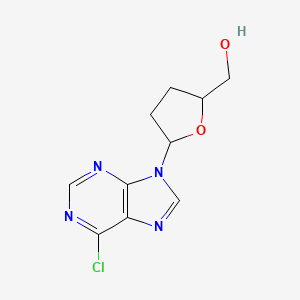
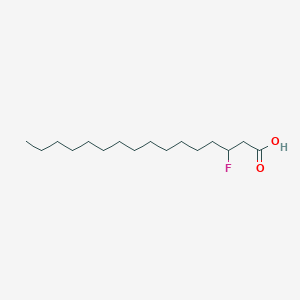
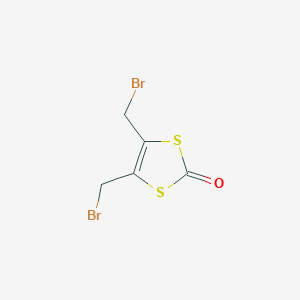
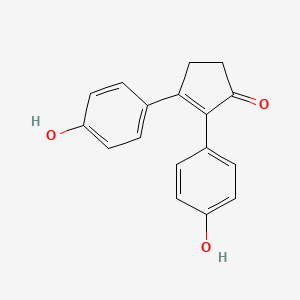

![2-Benzyl-4-methyl-1,4-dihydropyrido[4,3-d]pyrimidine](/img/structure/B14277450.png)

